Cas no 941255-67-0 (4-(2-{7-methoxy-4-(trifluoromethyl)quinolin-2-ylsulfanyl}acetamido)benzoic acid)

4-(2-{7-methoxy-4-(trifluoromethyl)quinolin-2-ylsulfanyl}acetamido)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- XFNHMQFXLSYKOZ-UHFFFAOYSA-N
- 4-(2-{7-methoxy-4-(trifluoromethyl)quinolin-2-ylsulfanyl}acetamido)benzoic acid
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- Inchi: 1S/C20H15F3N2O4S/c1-29-13-6-7-14-15(20(21,22)23)9-18(25-16(14)8-13)30-10-17(26)24-12-4-2-11(3-5-12)19(27)28/h2-9H,10H2,1H3,(H,24,26)(H,27,28)
- InChI Key: XFNHMQFXLSYKOZ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(NC(CSC2=CC(C(F)(F)F)=C3C(=N2)C=C(OC)C=C3)=O)C=C1
4-(2-{7-methoxy-4-(trifluoromethyl)quinolin-2-ylsulfanyl}acetamido)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3328-0135-5mg |
4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid |
941255-67-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3328-0135-5μmol |
4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid |
941255-67-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3328-0135-20μmol |
4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid |
941255-67-0 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3328-0135-4mg |
4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid |
941255-67-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3328-0135-15mg |
4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid |
941255-67-0 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3328-0135-1mg |
4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid |
941255-67-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3328-0135-10μmol |
4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid |
941255-67-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3328-0135-2mg |
4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid |
941255-67-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3328-0135-10mg |
4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid |
941255-67-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3328-0135-20mg |
4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid |
941255-67-0 | 90%+ | 20mg |
$99.0 | 2023-04-26 |
4-(2-{7-methoxy-4-(trifluoromethyl)quinolin-2-ylsulfanyl}acetamido)benzoic acid Related Literature
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
Additional information on 4-(2-{7-methoxy-4-(trifluoromethyl)quinolin-2-ylsulfanyl}acetamido)benzoic acid
4-(2-{7-Methoxy-4-(Trifluoromethyl)Quinolin-2-Ylsulfanyl}Acetamido)Benzoic Acid: A Comprehensive Overview
The compound with CAS No. 941255-67-0, known as 4-(2-{7-methoxy-4-(trifluoromethyl)quinolin-2-ylsulfanyl}acetamido)benzoic acid, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule consists of a benzoic acid moiety linked to an acetamide group, which is further connected to a quinoline derivative substituted with methoxy and trifluoromethyl groups. These structural elements contribute to its diverse functional properties.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the trifluoromethyl group in this compound enhances its lipophilicity, which is crucial for improving drug bioavailability. Additionally, the methoxy group at the 7-position of the quinoline ring may play a role in modulating the compound's pharmacokinetic properties, such as absorption and metabolism. These findings underscore the potential of this compound as a lead molecule for therapeutic interventions.
One of the most notable aspects of this compound is its ability to interact with various biological targets. For instance, research has shown that it exhibits significant inhibitory activity against certain kinases, which are key players in cellular signaling pathways. This suggests that it could be a valuable tool in the development of targeted therapies for diseases such as cancer and inflammatory disorders. Furthermore, its sulfanyl group may contribute to its antioxidant properties, making it a candidate for applications in oxidative stress-related conditions.
The synthesis of 4-(2-{7-methoxy-4-(trifluoromethyl)quinolin-2-ylsulfanyl}acetamido)benzoic acid involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. The key steps include the preparation of the quinoline derivative, followed by its coupling with an acetamide group and subsequent attachment to the benzoic acid moiety. The use of advanced synthetic techniques ensures high purity and structural integrity, which are essential for both experimental and clinical applications.
From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic methods such as NMR, IR, and mass spectrometry. These analyses confirm its molecular structure and provide insights into its conformational flexibility and stability under different conditions. Such detailed characterization is critical for understanding its behavior in biological systems and optimizing its formulation for therapeutic use.
In terms of pharmacological evaluation, this compound has demonstrated remarkable selectivity towards specific molecular targets, making it a promising candidate for precision medicine. Preclinical studies have revealed its ability to modulate cellular responses without causing significant toxicity to healthy cells, which is a desirable trait for potential drug candidates. These findings have paved the way for further investigations into its efficacy in animal models of disease.
The integration of computational chemistry tools has also played a pivotal role in understanding the behavior of this compound at the molecular level. Molecular docking studies have provided valuable insights into how it interacts with target proteins, while quantum mechanical calculations have shed light on its electronic properties and reactivity. These computational approaches complement experimental data and accelerate the drug discovery process.
Looking ahead, the development of 4-(2-{7-methoxy-4-(trifluoromethyl)quinolin-2-ylsulfanyl}acetamido)benzoic acid holds great promise for advancing therapeutic strategies across multiple disease areas. Its unique combination of structural features and functional properties positions it as a versatile tool in both academic research and industrial applications. As research continues to unfold, this compound is expected to contribute significantly to the advancement of science and medicine.
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